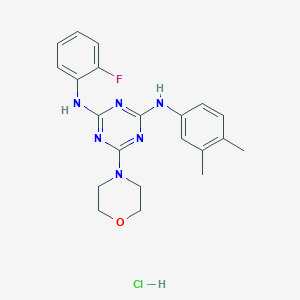

N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

Properties

IUPAC Name |

4-N-(3,4-dimethylphenyl)-2-N-(2-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O.ClH/c1-14-7-8-16(13-15(14)2)23-19-25-20(24-18-6-4-3-5-17(18)22)27-21(26-19)28-9-11-29-12-10-28;/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLNODDPPWTNKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4F)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as cyanuric chloride and amines.

Substitution Reactions: The triazine ring is then subjected to substitution reactions to introduce the desired functional groups

Morpholine Introduction: The morpholine group is introduced through a nucleophilic substitution reaction, where morpholine acts as the nucleophile.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also include additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Analysis and Pharmacological Implications

The target compound’s substituents distinguish it from similar triazine derivatives:

- 2-Fluorophenyl group : Fluorine’s electronegativity may enhance binding affinity via halogen bonding or dipole interactions with target proteins.

- Morpholin-4-yl group : A common solubilizing moiety in drug design, contributing to hydrogen bonding and moderate hydrophilicity .

By contrast, compounds like 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine () feature a chloro substituent and N-methylaniline, which reduce solubility and limit bioavailability compared to the hydrochloride salt form of the target compound.

Comparative Data Table of Triazine Derivatives

Functional and Application-Based Comparisons

- Binding Interactions : The 2-fluorophenyl group may confer stronger target binding than chloro or methyl groups in analogous compounds, as seen in kinase inhibitors where fluorine enhances affinity .

- Thermal Stability : Morpholine-containing triazines (e.g., ) are often used in polymer stabilizers due to their thermal resistance, but the target compound’s aromatic substituents may reduce this property in favor of pharmacological activity.

Biological Activity

N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS No. 1179401-51-4) is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazine ring substituted with various functional groups. Its molecular formula is C21H24ClFN6O, and it has a molecular weight of 430.9 g/mol. The presence of the morpholine group and the fluorinated phenyl ring contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H24ClFN6O |

| Molecular Weight | 430.9 g/mol |

| CAS Number | 1179401-51-4 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazine Ring : Cyclization reactions using cyanuric chloride and appropriate amines.

- Substitution Reactions : Introduction of the 3,4-dimethylphenyl and 2-fluorophenyl groups via nucleophilic aromatic substitution.

- Morpholine Introduction : Nucleophilic substitution where morpholine acts as the nucleophile.

- Hydrochloride Formation : Reaction with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor function, leading to various pharmacological effects. The precise mechanisms are still under investigation but are believed to involve:

- Inhibition of Tumor Cell Proliferation : By interfering with cellular signaling pathways.

- Antimicrobial Activity : Potentially disrupting bacterial cell wall synthesis or function.

Anticancer Properties

Research has indicated that derivatives of triazine compounds exhibit significant anticancer activity. For instance:

- A study demonstrated that related compounds showed notable in vitro antitumor activity against melanoma cell lines (GI50 = M) . While specific data on this compound is limited, its structural similarities suggest potential efficacy against various cancer types.

Antimicrobial Activity

In addition to anticancer properties, triazine derivatives have been explored for their antimicrobial effects:

- Compounds with similar structures have shown effectiveness against a range of bacterial strains. The introduction of electron-withdrawing groups like fluorine may enhance their antimicrobial potency by increasing lipophilicity and membrane permeability.

Case Studies

- Antitumor Activity Evaluation : In vitro studies on related triazine derivatives have shown that modifications in substituents can lead to enhanced anticancer activity. For example, compounds with specific substitutions demonstrated improved GI50 values against human cancer cell lines .

- Antibacterial Assessments : A series of experiments evaluating the antibacterial properties of triazine derivatives indicated significant inhibition against Gram-positive bacteria. These findings suggest that this compound may exhibit similar effects .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (DMF) | 10–15 mL/g substrate | Maximizes solubility |

| Temperature | 90–110°C | Balances rate vs. stability |

| Microwave Power | 300–500 W | Reduces reaction time by 40–60% |

Advanced: How can computational modeling predict binding affinities to biological targets like kinase enzymes?

Methodological Answer:

Computational approaches integrate molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to assess interactions:

- Target Selection : Focus on enzymes with triazine-binding pockets (e.g., EGFR kinase, referenced in antitumor studies ).

- Docking Parameters : Use the compound’s 3D structure (InChI Key:

ONXBKBCLACPDFQ-UHFFFAOYSA-N) to evaluate hydrogen bonding with morpholino groups and hydrophobic interactions with aryl substituents. - Validation : Cross-reference with experimental IC50 values from kinase inhibition assays to refine force fields .

Basic: What analytical techniques ensure structural fidelity and purity in this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns (e.g., aryl proton signals at δ 7.2–7.8 ppm and morpholino protons at δ 3.6–3.8 ppm) .

- HPLC-PDA : Use a C18 column (Chromolith®) with acetonitrile/water (70:30) mobile phase to achieve >98% purity .

- X-ray Crystallography : Resolve crystal structure to validate triazine ring geometry (similar to Acta Crystallographica reports ).

Advanced: How to address contradictory bioactivity data in antitumor vs. antimicrobial studies?

Methodological Answer:

Discrepancies often arise from assay-specific variables:

- Cell Line Variability : Test across multiple lines (e.g., HCT-116 for colon cancer vs. S. aureus for antimicrobial activity) .

- Dosage Regimens : Compare IC50 values under standardized conditions (e.g., 48-h exposure for tumor cells vs. 24-h MIC assays).

- Metabolite Interference : Assess stability in biological matrices (e.g., plasma esterase degradation) using LC-MS .

Comparative Analysis: How does this compound differ from structurally similar triazines like hexamethylmelamine?

Methodological Answer:

- Structural Differentiation : The morpholino and 2-fluorophenyl groups enhance solubility and target specificity compared to hexamethylmelamine’s methyl groups .

- Bioactivity : This compound shows broader kinase inhibition (e.g., VEGF-R2) due to fluorine’s electron-withdrawing effects, whereas hexamethylmelamine is limited to DNA alkylation .

Advanced: What mechanistic insights explain its role in polymer photostabilization?

Methodological Answer:

- Radical Scavenging : The triazine core quenches UV-induced radicals via electron donation from morpholino nitrogen .

- Accelerated Weathering Tests : Expose polymer films to xenon-arc UV light (ASTM G155) and measure carbonyl index via FTIR to quantify stabilization efficacy .

Basic: How to design dose-response experiments for evaluating enzyme inhibition?

Methodological Answer:

- Enzyme Selection : Use recombinant kinases (e.g., PI3K or mTOR) due to triazines’ known ATP-competitive binding .

- Assay Conditions :

- Substrate: ATP (1–10 μM) with [γ-32P]ATP for radiometric assays.

- Inhibitor Range: 0.1–100 μM to calculate IC50.

- Controls: Include staurosporine as a positive control .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.